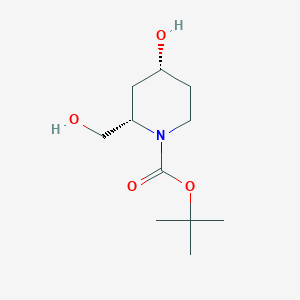
2-(1,3-oxazol-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-oxazol-4-yl)acetic acid is a heterocyclic compound featuring an oxazole ring. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry . The oxazole ring consists of a five-membered ring with one oxygen and one nitrogen atom at positions 1 and 3, respectively .
Mechanism of Action
Target of Action
Oxazole derivatives, which include 2-(1,3-oxazol-4-yl)acetic acid, are known to interact with various enzymes and receptors in biological systems . These interactions are facilitated by numerous non-covalent interactions .
Mode of Action
Oxazole derivatives have been found to exhibit a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
1,2,4-oxadiazoles, which are structurally similar to oxazoles, have been reported to exhibit essential pharmacokinetic characteristics .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, the compound’s action could result in various molecular and cellular effects depending on the specific biological activity it exhibits .
Action Environment
It’s worth noting that the biological activities of oxazole derivatives can be influenced by the substitution pattern in the oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base . Another approach involves the cyclization of β-hydroxy amides to oxazolines, followed by oxidation to form oxazoles .
Industrial Production Methods
Industrial production methods for oxazole derivatives often involve the use of palladium-catalyzed direct arylation reactions. These methods allow for high regioselectivity and can be performed under mild conditions . The use of ionic liquids as solvents has also been explored to improve yields and facilitate the recycling of reaction media .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert oxazolines to oxazoles.
Reduction: Reduction reactions can be used to modify the oxazole ring or the acetic acid moiety.
Substitution: Substitution reactions, such as arylation, can introduce different functional groups onto the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like sodium trifluoroacetate, and oxidizing agents such as iodine . Reaction conditions often involve mild temperatures and the use of polar or nonpolar solvents depending on the desired regioselectivity .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agents for treating diseases such as diabetes, obesity, and infections.
Industry: Used in the development of new materials and as catalysts in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Isoxazoles: Similar to oxazoles but with the oxygen and nitrogen atoms at positions 1 and 2.
Oxadiazoles: Contain an additional nitrogen atom in the ring, offering different biological activities.
Benzoxazoles: Feature a fused benzene ring, enhancing their stability and biological properties.
Uniqueness
2-(1,3-oxazol-4-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
1083396-10-4 |
|---|---|
Molecular Formula |
C5H5NO3 |
Molecular Weight |
127.10 g/mol |
IUPAC Name |
2-(1,3-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C5H5NO3/c7-5(8)1-4-2-9-3-6-4/h2-3H,1H2,(H,7,8) |
InChI Key |
JTTKIXKOKLCMST-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CO1)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



